molecular formula C22H19N3O3S B11258119 Ethyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Ethyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No.: B11258119
M. Wt: 405.5 g/mol
InChI Key: CMMLRHJUPSOKGU-UHFFFAOYSA-N
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Description

ETHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its unique fused ring system, which combines imidazole and thiazole rings with additional substituents that enhance its chemical properties. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential therapeutic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved by reacting thiourea with α-bromoacetophenone in the presence of a base such as potassium carbonate. This intermediate is then further functionalized by introducing the ethyl ester and amido groups through esterification and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of ETHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole scaffold is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is unique due to its specific combination of functional groups, which enhance its reactivity and biological activity.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C22H19N3O3S/c1-3-28-21(27)16-11-7-8-12-17(16)23-20(26)19-14(2)25-13-18(24-22(25)29-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,23,26)

InChI Key

CMMLRHJUPSOKGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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